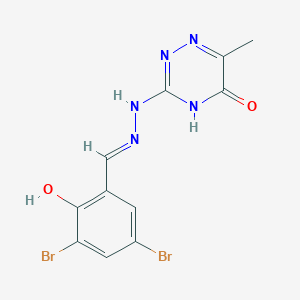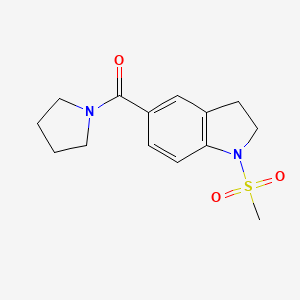![molecular formula C16H11BrN2O4 B6061075 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide](/img/structure/B6061075.png)
5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide is a chemical compound that belongs to the furan family. This compound is widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for the deacetylation of histones, which can lead to the repression of gene expression. By inhibiting HDAC, 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide can increase the acetylation of histones, leading to the activation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide are primarily related to its ability to inhibit HDAC. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide in lab experiments is its ability to inhibit HDAC, which can lead to the activation of gene expression. Additionally, this compound has been shown to be effective against a wide range of cancer types and may have potential as a treatment for inflammatory diseases. One limitation of using 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide in lab experiments is its relatively low yield in the synthesis process.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide. One area of research could focus on improving the synthesis method to increase the yield of this compound. Additionally, further research could investigate the potential of 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, research could investigate the potential of combining 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide with other compounds to increase its effectiveness against cancer cells.
Conclusion:
In conclusion, 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide is a chemical compound that has shown promise in scientific research due to its ability to inhibit HDAC and its effectiveness against a wide range of cancer types. Further research is needed to fully understand the potential of this compound as a treatment for other diseases and to improve the synthesis method to increase the yield of this compound.
Synthesemethoden
The synthesis of 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide involves the reaction of 2-furoyl chloride with 3-aminobenzoic acid to produce 3-(2-furoylamino)benzoic acid. This intermediate is then reacted with 5-bromo-2-furoyl chloride to produce the final product. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide is widely used in scientific research due to its ability to inhibit the growth of cancer cells. This compound has been shown to be effective against a wide range of cancer types, including breast, lung, and colon cancer. Additionally, 5-bromo-N-[3-(2-furoylamino)phenyl]-2-furamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
5-bromo-N-[3-(furan-2-carbonylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O4/c17-14-7-6-13(23-14)16(21)19-11-4-1-3-10(9-11)18-15(20)12-5-2-8-22-12/h1-9H,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHUUJCDHKWLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)Br)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-{3-[(furan-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-(2-phenylethyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6060992.png)

![7-(3-methoxybenzyl)-2-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061005.png)
![5-[1-(3-furoyl)-2-pyrrolidinyl]-N-methyl-N-(1H-pyrazol-5-ylmethyl)-2-thiophenecarboxamide](/img/structure/B6061008.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(methoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B6061035.png)
![7-(4-ethyl-1-piperazinyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6061037.png)
![N-1,3-benzothiazol-2-yl-2-[(5-benzyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6061054.png)
![5-[3-(benzyloxy)benzylidene]-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6061059.png)
![3-[4-(2-bromo-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate](/img/structure/B6061062.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6061067.png)
![1-(3-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B6061077.png)
![7-(cyclopropylmethyl)-2-(2-quinolinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061087.png)